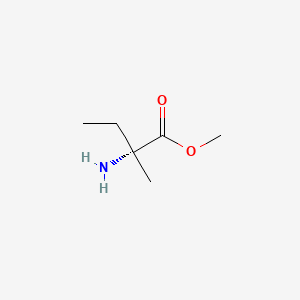
(R)-Methyl2-amino-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2-amino-2-methylbutanoate is a chiral amino acid derivative. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis. This compound is known for its role in the production of certain drugs and its utility in research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-methylbutanoate typically involves the esterification of ®-2-amino-2-methylbutanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of ®-Methyl 2-amino-2-methylbutanoate often involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization techniques.
Types of Reactions:
Oxidation: ®-Methyl 2-amino-2-methylbutanoate can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated products.
Applications De Recherche Scientifique
®-Methyl 2-amino-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-Methyl 2-amino-2-methylbutanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
- ®-2-Amino-3-methylbutanoic acid
- ®-2-Amino-2-methylbutanoic acid
- ®-Methyl 2-amino-3-methylbutanoate
Comparison: ®-Methyl 2-amino-2-methylbutanoate is unique due to its specific chiral configuration and ester functional group. This distinguishes it from other similar compounds, which may have different functional groups or stereochemistry. Its unique structure imparts specific reactivity and biological activity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-2-methylbutanoate |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,7)5(8)9-3/h4,7H2,1-3H3/t6-/m1/s1 |
Clé InChI |
LYSVZYUJIMIKEB-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@](C)(C(=O)OC)N |
SMILES canonique |
CCC(C)(C(=O)OC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













